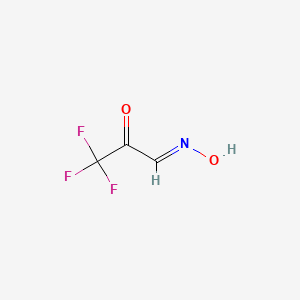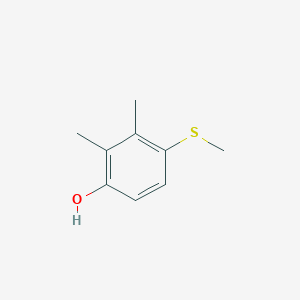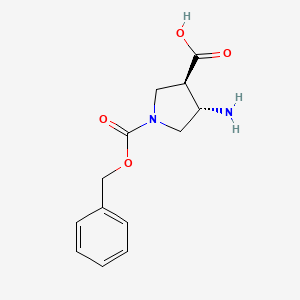![molecular formula C19H23F2N5O B14759210 4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B14759210.png)
4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KD7332 is a novel, potent, and selective inhibitor of inducible nitric oxide synthase (iNOS). It belongs to a series of quinolinone-based small molecules that inhibit iNOS dimerization. This compound has shown promising results in preclinical studies, particularly in rodent models of pain, making it a potential candidate for the treatment of inflammatory and neuropathic pain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
KD7332 is synthesized through a series of chemical reactions involving quinolinone and imidazopyrazine derivatives. The synthetic route typically involves the following steps:
Formation of the quinolinone core: This involves the cyclization of appropriate starting materials under acidic or basic conditions.
Introduction of the imidazopyrazine moiety: This step involves the coupling of the quinolinone core with an imidazopyrazine derivative using a suitable coupling reagent such as EDCI or DCC.
Functional group modifications: Various functional groups are introduced or modified to enhance the potency and selectivity of the compound
Industrial Production Methods
The industrial production of KD7332 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Analyse Chemischer Reaktionen
Types of Reactions
KD7332 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: KD7332 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of KD7332, each with potentially different biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a tool compound to study the inhibition of iNOS and its effects on nitric oxide production.
Biology: Investigated for its role in modulating inflammatory pathways and its effects on cellular signaling.
Medicine: Explored as a potential therapeutic agent for the treatment of inflammatory and neuropathic pain.
Wirkmechanismus
KD7332 exerts its effects by inhibiting the dimerization of inducible nitric oxide synthase (iNOS). This inhibition prevents the formation of nitric oxide, a key mediator of inflammation and pain. The compound selectively targets iNOS over other isoforms such as endothelial nitric oxide synthase (eNOS), making it a highly specific inhibitor. The molecular targets and pathways involved include the iNOS enzyme and downstream signaling pathways related to inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
KD7332 is unique compared to other iNOS inhibitors due to its high potency, selectivity, and oral bioavailability. Similar compounds include:
Aminoguanidine: A less selective iNOS inhibitor with broader activity.
1400W: A selective iNOS inhibitor but with lower potency compared to KD7332.
L-NMMA: A non-selective NOS inhibitor affecting all isoforms of nitric oxide synthase
KD7332 stands out due to its superior selectivity and efficacy in preclinical models, making it a promising candidate for further development .
Eigenschaften
Molekularformel |
C19H23F2N5O |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C19H23F2N5O/c20-13-5-4-12-11(8-14(27)24-16(12)15(13)21)9-26-18(10-2-1-3-10)25-17-19(26)23-7-6-22-17/h6-7,10-13,15-16H,1-5,8-9H2,(H,24,27) |
InChI-Schlüssel |
JOWBNJRPORHCGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2=NC3=NC=CN=C3N2CC4CC(=O)NC5C4CCC(C5F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



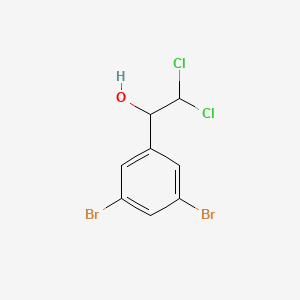
![[(4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate](/img/structure/B14759156.png)

![Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxylate](/img/structure/B14759163.png)
![N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14759166.png)


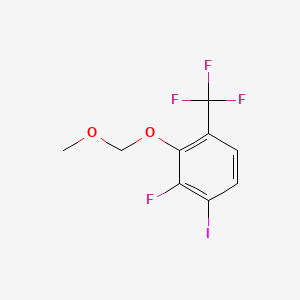
![1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane, 2,2,3,3,7,7,8,8-octamethyl-](/img/structure/B14759191.png)

